molecular formula C20H16ClF3N4OS B2530319 7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114661-28-7

7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2530319
CAS RN: 1114661-28-7
M. Wt: 452.88
InChI Key:
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Description

The compound “7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a heterocyclic compound . It has a molecular formula of C20H16ClF3N4OS and a molecular weight of 452.88.


Synthesis Analysis

The synthesis of similar compounds involves several steps . The first step typically involves the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed to obtain the intermediate product . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution . The mixture is then reacted, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain the final product .


Molecular Structure Analysis

The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Chemical Reactions Analysis

The compound, being a boronic ester, can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also possible .

Scientific Research Applications

properties

IUPAC Name

7-chloro-4-propyl-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4OS/c1-2-8-27-17(29)15-10-14(21)6-7-16(15)28-18(27)25-26-19(28)30-11-12-4-3-5-13(9-12)20(22,23)24/h3-7,9-10H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYIURZKXLNGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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